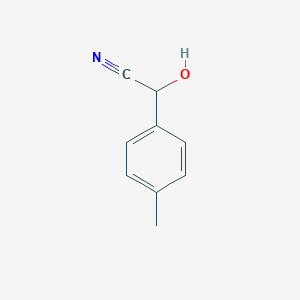

Hydroxy(4-methylphenyl)acetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hydroxy(4-methylphenyl)acetonitrile is a useful research compound. Its molecular formula is C9H9NO and its molecular weight is 147.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmaceutical Applications

- Drug Development : Hydroxy(4-methylphenyl)acetonitrile is explored for its pharmacological effects. Compounds with similar structures often exhibit activity against various biological targets, which may include anti-inflammatory, analgesic, and antimicrobial properties. The presence of the hydroxyl group can enhance solubility and bioavailability, making it a valuable candidate in drug formulation.

- Synthesis of Bioactive Compounds : The compound serves as an intermediate in the synthesis of various bioactive molecules. Its reactivity allows for modifications that can lead to the development of new pharmaceuticals. For instance, it can be utilized in reactions to form more complex organic structures relevant in medicinal chemistry .

Organic Synthesis Applications

- Solvent and Reaction Medium : this compound can be used as a solvent in organic reactions due to its favorable properties. Its ability to dissolve a wide range of organic compounds makes it suitable for various synthetic pathways .

- Synthesis of Cyanohydrins : The compound can participate in reactions to synthesize cyanohydrins through the addition of trimethylsilyl cyanide to aromatic aldehydes. This reaction highlights its utility in generating compounds that are pivotal in organic synthesis .

- Electrochemical Applications : Recent studies indicate that this compound can be involved in electrochemical reactions, where it acts as a substrate or an electrolyte component. Such applications are significant for developing new synthetic methodologies that require mild reaction conditions .

Case Study 1: Synthesis and Characterization

In a study focusing on the synthesis of this compound, researchers utilized various methods including nucleophilic addition reactions. The resulting product was characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), confirming its structure and purity. This study underscores the compound's potential as a versatile building block in organic synthesis.

A comparative analysis was conducted on the biological activity of this compound against similar compounds. The study revealed promising results, indicating that this compound exhibited significant binding affinity to specific biological targets, suggesting its potential role in drug discovery programs focused on treating inflammatory diseases .

Comparative Analysis Table

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| This compound | Hydroxyl group + nitrile functionality | Potential for diverse biological activity |

| 4-Methylphenylacetonitrile | Lacks hydroxyl group | Higher lipophilicity |

| 2-Hydroxy-4-methylbenzonitrile | Contains another hydroxyl group | Potentially enhanced biological activity |

| 4-Hydroxybenzylacetonitrile | Hydroxyl on benzyl | Different reactivity profile |

Properties

IUPAC Name |

2-hydroxy-2-(4-methylphenyl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-7-2-4-8(5-3-7)9(11)6-10/h2-5,9,11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKGXJLAWLSJRGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C#N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.